molecular formula C11H11NO3 B8375000 ACETOHYDROXAMIC ACID, 2-(p-(2-PROPYNYLOXY)PHENYL)- CAS No. 23142-43-0

ACETOHYDROXAMIC ACID, 2-(p-(2-PROPYNYLOXY)PHENYL)-

Cat. No. B8375000
CAS RN: 23142-43-0
M. Wt: 205.21 g/mol
InChI Key: IMMGGYQQWAHCLJ-UHFFFAOYSA-N
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Patent
US06716833B2

Procedure details

The 75 mg (0.154 mmol) sample of ′N-(tert-butoxy)-2-({[4-(2-butynyloxy)phenyl]sulfonyl}amino)-2-[4-(2-propynyloxy)phenyl]acetamide was stirred in neat TFA at room temperature for 72 h. TFA was removed in vacuo. The residue was chromatographed on prep. TLC eluting with 1% HOAc in 10% MeOH/CH2Cl2 to provide 11.1 mg (17%) of (2-butynyloxy)phenyl]sulfonyl}amido)-N-hydroxy-2-[4-(2-propynyloxy)phenyl]acetamide as a white solid was obtained. High Resolution Mass Spec 429.11155 (M+H)+; Calc'd for C21H21N2O6S 429.11149.
Name
N-(tert-butoxy)-2-({[4-(2-butynyloxy)phenyl]sulfonyl}amino)-2-[4-(2-propynyloxy)phenyl]acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:5][NH:6][C:7](=[O:34])[CH:8](NS(C1C=CC(OCC#CC)=CC=1)(=O)=O)[C:9]1[CH:14]=[CH:13][C:12]([O:15][CH2:16][C:17]#[CH:18])=[CH:11][CH:10]=1)(C)(C)C>C(O)(C(F)(F)F)=O>[OH:5][NH:6][C:7](=[O:34])[CH2:8][C:9]1[CH:14]=[CH:13][C:12]([O:15][CH2:16][C:17]#[CH:18])=[CH:11][CH:10]=1

Inputs

Step One
Name
N-(tert-butoxy)-2-({[4-(2-butynyloxy)phenyl]sulfonyl}amino)-2-[4-(2-propynyloxy)phenyl]acetamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)ONC(C(C1=CC=C(C=C1)OCC#C)NS(=O)(=O)C1=CC=C(C=C1)OCC#CC)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)(C(F)(F)F)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
TFA was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on prep

Outcomes

Product
Name
Type
product
Smiles
ONC(CC1=CC=C(C=C1)OCC#C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.